Alpha7-PAM-3ea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha7-PAM-3ea is a potent type I positive allosteric modulator (PAM) of human α7 nAChR.
科学的研究の応用
Neurocognitive Disorders and Alpha7-PAM-3ea
This compound, a positive allosteric modulator (PAM) of the alpha7 nicotinic acetylcholine receptor, has shown significant promise in the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. The modulation of the alpha7 nicotinic acetylcholine receptor by compounds like this compound enhances cognitive performance and has been identified as a potential therapeutic strategy for cognitive impairments in these conditions (Faghih, Gfesser, & Gopalakrishnan, 2007).
Clinical Trials and Neurocognitive Effects
A type I PAM of the alpha7-nicotinic receptor, AVL-3288, was evaluated in a Phase I trial for safety and potential neurocognitive effects. The trial suggested positive neurocognitive effects at certain doses, highlighting the potential of type I PAMs in central nervous system disorders, though further studies are needed to confirm these findings (Gee et al., 2017).
Enhancing Memory and Cognitive Flexibility
Research has demonstrated that positive allosteric modulation of alpha7 nicotinic acetylcholine receptors can enhance recognition memory and cognitive flexibility. Compounds like this compound could potentially serve as cognitive enhancing therapies, as evidenced by preclinical studies in animal models (Nikiforuk, Kos, Potasiewicz, & Popik, 2015).
Schizophrenia and Cognitive Deficits
Positive allosteric modulators of alpha7 nicotinic acetylcholine receptors, such as this compound, have shown efficacy against schizophrenia-like cognitive deficits and social withdrawal in animal models. These findings support the use of alpha7 nAChR PAMs as a potential treatment strategy in schizophrenia (Nikiforuk, Kos, Hołuj, Potasiewicz, & Popik, 2016).
特性
分子式 |
C19H14ClN3OS2 |
---|---|
分子量 |
399.91 |
IUPAC名 |
2-(Benzylthio)-6-(2-chloro-6-methylphenyl)thiazolo[4,5-d]pyrimidin-7(6H)-one |
InChI |
InChI=1S/C19H14ClN3OS2/c1-12-6-5-9-14(20)15(12)23-11-21-17-16(18(23)24)26-19(22-17)25-10-13-7-3-2-4-8-13/h2-9,11H,10H2,1H3 |
InChIキー |
KRCHQRRNIJHDEH-UHFFFAOYSA-N |
SMILES |
O=C1C(SC(SCC2=CC=CC=C2)=N3)=C3N=CN1C4=C(C)C=CC=C4Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
alpha7-PAM-3ea; alpha7PAM3ea; alpha7 PAM 3ea; alpha7PAM-3ea; alpha7-PAM3ea |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。